2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula CHNO·2HCl. It is classified as an amino acid derivative, specifically a substituted form of alanine where the side chain is modified to include a pyridine ring at the third position. This compound is notable for its potential applications in medicinal chemistry and biochemical research.
The compound can be synthesized from readily available starting materials such as pyridine-3-carboxaldehyde and glycine. The synthesis involves several steps, including condensation reactions and reductions, leading to the formation of the dihydrochloride salt.
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride falls under the category of amino acids and derivatives. It is also recognized as a ligand in various biological systems due to its structural characteristics.
The synthesis of 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride typically follows these steps:
The reaction conditions, including temperature, time, and solvent choice, are crucial for optimizing yield and purity. Common solvents include methanol or ethanol, while purification techniques may involve recrystallization or chromatography.
The molecular structure of 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride features a central carbon atom bonded to an amino group, a carboxylic acid group, and a pyridine ring. The presence of two hydrochloride ions indicates that it forms a salt, enhancing its solubility in water.
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride can participate in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed. For example, using different oxidizing agents can lead to distinct oxidation states or functional groups.
The mechanism of action for 2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride primarily involves its role as a ligand that interacts with specific receptors or enzymes within biological systems. These interactions can modulate biochemical pathways, influencing processes such as neurotransmission or enzyme activity .
The physical properties include:
Key chemical properties include:
Relevant data from studies indicate that degradation may occur above certain temperatures (e.g., above 160°C), which can be assessed through thermal analysis techniques such as Differential Scanning Calorimetry (DSC) .
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride has several applications across various fields:
This compound's unique structural features make it valuable for targeted research and applications in both academic and industrial settings.
2-Amino-3-(pyridin-3-yl)propanoic acid dihydrochloride is systematically identified as a β-substituted alanine derivative. The IUPAC name designates the protonated amino group and chloride counterions: 2-amino-3-pyridin-3-ylpropanoic acid; dihydrochloride. Its molecular formula is C₈H₁₂Cl₂N₂O₂, with a molecular weight of 239.10 g/mol [2] [5]. The compound exists in two enantiomeric forms:
C1=CC(=CN=C1)CC(C(=O)O)N.Cl.Cl [5] XORPRVNSFLBKBG-UHFFFAOYSA-N (racemic salt) [5] Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-pyridin-3-ylpropanoic acid; dihydrochloride |
| Molecular Formula | C₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 239.10 g/mol |
| CAS (Racemic Salt) | 105381-95-1 [2] [5] |
| CAS (R-enantiomer Salt) | 93960-21-5 [8] |
The α-carbon atom constitutes a chiral center, yielding (R) and (S) enantiomers. Crystallographic data is limited in the literature, but the (R)-enantiomer's InChI code (1S/C8H10N2O2.2ClH/c9-7.../t7-;;/m1../s1) confirms its stereochemistry via the t7- descriptor [8]. The pyridine ring and alanine backbone adopt distinct spatial orientations that influence molecular polarity and biological interactions. Computational models suggest the dihydrochloride salt stabilizes the zwitterionic form through protonation of the amino group and electrostatic interactions with chloride ions [5] [10]. No experimental X-ray diffraction data is available, indicating a research gap.
This dihydrochloride salt exhibits high water solubility due to its ionic character, facilitating its use in aqueous biochemical applications. Key properties include:
Table 2: Physicochemical Profile
| Property | Specification |
|---|---|
| Solubility | >20 mg/mL in water [6] |
| Storage Temperature | 2–8°C [8] |
| Decomposition Point | >160°C [5] |
| Hygroscopicity | High (requires dry storage) [5] |
NMR: The free acid form (C₈H₁₀N₂O₂) exhibits characteristic shifts:
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 1976-85-8
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.: 142674-35-9